5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide
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Overview
Description
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound that features a trifluoromethoxy group attached to a benzodiazole ring. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxylation reagent is used . The reaction conditions often require the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzodiazole ring .
Scientific Research Applications
5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted benzodiazoles and related heterocycles . Examples include:
- 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine
- 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-thiol
Uniqueness
The uniqueness of 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and stability . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7BrF3N3O |
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Molecular Weight |
298.06 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H6F3N3O.BrH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H |
InChI Key |
HXFWFFPYBYDKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Br |
Origin of Product |
United States |
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